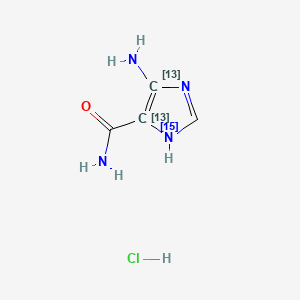

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

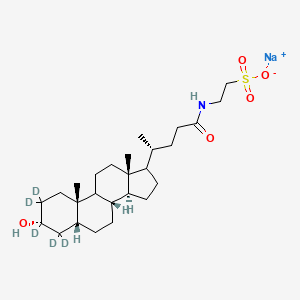

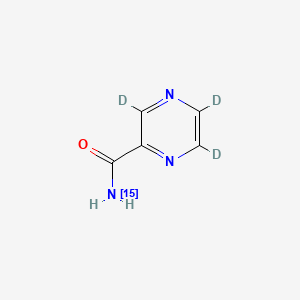

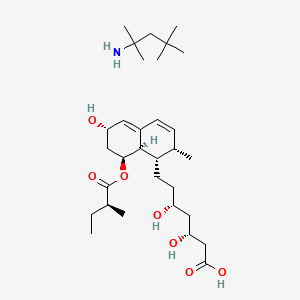

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a biochemical used for proteomics research . It is a labelled metabolite of Temozolomide, a medication used for the treatment of some brain tumors .

Molecular Structure Analysis

The molecular formula of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is C2(13-C)H6N2(15-N)O. HCl . The molecular weight is 165.556 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are not available, it’s known that 5-Amino-4-imidazolecarboxamide hydrochloride exhibits corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .Applications De Recherche Scientifique

AMPK Activation and Its Implications

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely known for its role as a pharmacological activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Initially, AICAr's effects were attributed mainly to AMPK activation, influencing various cellular processes including metabolism, exercise response, and cancer pathogenesis. However, recent studies have highlighted that AICAr exhibits significant AMPK-independent effects as well. This nuanced understanding calls for careful interpretation of research using AICAr, especially in studies related to AMPK signaling pathways (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including 5-Aminoimidazole-4-carboxamide, have been investigated for their potential antitumor properties. Research has reviewed various bis(2-chloroethyl)amino derivatives of imidazole, highlighting compounds that have advanced through preclinical testing stages. These structures are of interest both for developing new antitumor drugs and for synthesizing compounds with diverse biological activities (Iradyan et al., 2009).

DNA Interaction and Pharmaceutical Applications

Studies on Hoechst 33258 and its analogues, which share structural similarities with imidazole derivatives, have provided insights into their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has been leveraged in various biological and pharmacological applications, from fluorescent DNA staining in cell biology to potential uses as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design (Issar & Kakkar, 2013).

Metallacrowns and Host-Guest Chemistry

Research on copper(II) metallacrowns with aminohydroxamates has delved into their thermodynamics of self-assembly and their ability to act as hosts for anions and cations. This area highlights the intricate balance between metal coordinating moieties and ligand dimensions in designing metallacrowns with desired stability and guest-binding properties. These findings underscore the potential of metallacrowns in developing new materials and catalysts with specific host-guest interactions (Tegoni & Remelli, 2012).

Propriétés

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt | |

CAS RN |

1246816-45-4 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)